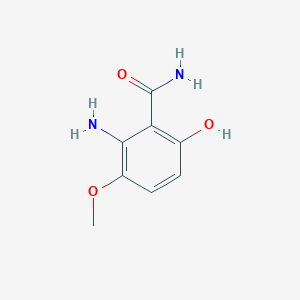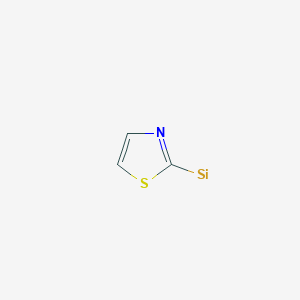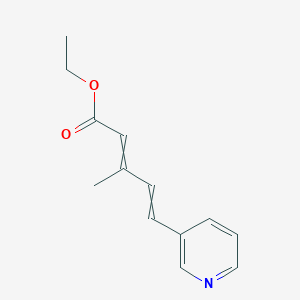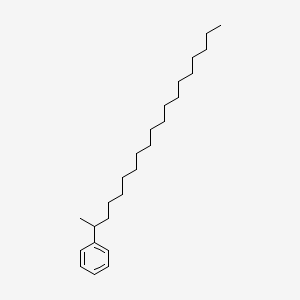
9,9'-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene is a complex organic compound characterized by its unique structure, which includes two anthracene units connected by an octatetraene linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene typically involves the coupling of anthracene derivatives with octatetraene precursors. One common method is the Hofmann elimination sequence, which is used to prepare octatetraene intermediates . Another approach involves the dehydrobromination of bromonona-triene derivatives using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the desired octatetraene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene units.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and reduced forms of the original compound.
Applications De Recherche Scientifique
9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene exerts its effects is primarily related to its conjugated system. The extended π-conjugation allows for efficient electron delocalization, which is crucial for its photophysical and electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and can participate in electron transfer processes .
Comparaison Avec Des Composés Similaires
1,8-Diphenyl-1,3,5,7-octatetraene: Similar in structure but with phenyl groups instead of anthracene units.
2,6-Dimethyl-1,3,5,7-octatetraene: Features methyl groups at the 2 and 6 positions.
Cyclooctatetraene: A simpler cyclic compound with similar conjugation but different structural properties.
Uniqueness: 9,9’-(Octa-1,3,5,7-tetraene-1,8-diyl)dianthracene is unique due to its combination of anthracene units and an octatetraene linker, which imparts distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and photodynamic therapy.
Propriétés
Numéro CAS |
137620-37-2 |
|---|---|
Formule moléculaire |
C36H26 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
9-(8-anthracen-9-ylocta-1,3,5,7-tetraenyl)anthracene |
InChI |
InChI=1S/C36H26/c1(3-5-23-35-31-19-11-7-15-27(31)25-28-16-8-12-20-32(28)35)2-4-6-24-36-33-21-13-9-17-29(33)26-30-18-10-14-22-34(30)36/h1-26H |
Clé InChI |
DKWBUGSDFWUVEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC=CC=CC=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid](/img/structure/B14270981.png)

![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
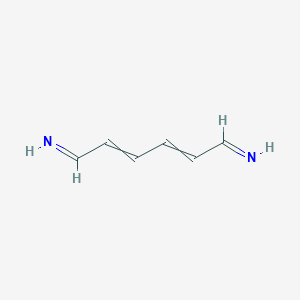
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)
